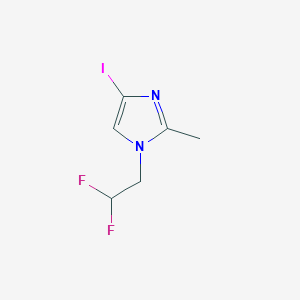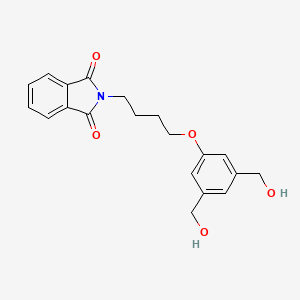
Tricyclohexyltin hydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclohexyltin hydride, also known as this compound, is an organotin compound with the chemical formula (C6H11)3SnH. It is a colorless liquid that is primarily used in organic synthesis as a reducing agent and in various chemical reactions. The compound is known for its stability and reactivity, making it a valuable reagent in both laboratory and industrial settings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tricyclohexyltin hydride can be synthesized through the reaction of cyclohexylmagnesium bromide with tin(IV) chloride. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as diethyl ether. The general reaction is as follows:
3C6H11MgBr+SnCl4→(C6H11)3SnH+3MgBrCl
The product is then purified through distillation under reduced pressure to obtain pure tricyclohexylstannane .
Industrial Production Methods: In industrial settings, tricyclohexylstannane is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and controlled environments helps in maintaining consistency and quality of the product .
Análisis De Reacciones Químicas
Types of Reactions: Tricyclohexyltin hydride undergoes various types of chemical reactions, including:
Reduction: It acts as a reducing agent in the reduction of carbonyl compounds to alcohols.
Substitution: It can participate in nucleophilic substitution reactions where the hydride ion is replaced by other nucleophiles.
Cross-Coupling Reactions: It is used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions:
Reduction: Common reagents include carbonyl compounds, and the reaction is typically carried out in the presence of a solvent like tetrahydrofuran (THF).
Substitution: Reagents such as alkyl halides are used, and the reaction conditions include the presence of a base to facilitate the substitution.
Cross-Coupling: Palladium catalysts and various electrophiles like aryl halides are used under inert conditions
Major Products:
Reduction: Alcohols are the major products.
Substitution: The products depend on the nucleophile used but generally include substituted organotin compounds.
Cross-Coupling: The major products are biaryl compounds or other coupled products
Aplicaciones Científicas De Investigación
Tricyclohexyltin hydride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the reduction of carbonyl compounds and in cross-coupling reactions.
Biology: It has been studied for its potential use in biological systems, including as a precursor for the synthesis of biologically active organotin compounds.
Medicine: Research is ongoing into its potential use in medicinal chemistry for the development of new drugs.
Industry: It is used in the production of various organotin compounds that have applications in agriculture, such as pesticides and fungicides
Mecanismo De Acción
The mechanism by which tricyclohexylstannane exerts its effects involves the transfer of the hydride ion (H-) to the substrate. In reduction reactions, the hydride ion is transferred to the carbonyl carbon, resulting in the formation of an alcohol. In cross-coupling reactions, the tricyclohexylstannane acts as a nucleophile, transferring the cyclohexyl group to the electrophile, facilitated by the palladium catalyst .
Comparación Con Compuestos Similares
Tributyltin Hydride: Similar to tricyclohexylstannane but with butyl groups instead of cyclohexyl groups. It is also used as a reducing agent.
Triphenyltin Hydride: Contains phenyl groups and is used in similar applications but has different reactivity and stability profiles.
Triethyltin Hydride: Contains ethyl groups and is less commonly used due to its lower stability.
Uniqueness: Tricyclohexyltin hydride is unique due to its high stability and reactivity, making it a preferred reagent in many organic synthesis reactions. Its ability to participate in a wide range of reactions and its relatively low toxicity compared to other organotin compounds make it valuable in both research and industrial applications .
Propiedades
Fórmula molecular |
C18H34Sn |
|---|---|
Peso molecular |
369.2 g/mol |
Nombre IUPAC |
tricyclohexylstannane |
InChI |
InChI=1S/3C6H11.Sn.H/c3*1-2-4-6-5-3-1;;/h3*1H,2-6H2;; |
Clave InChI |
SQEBZYNJTQKFEQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)[SnH](C2CCCCC2)C3CCCCC3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B8638135.png)

![3,6-Dimethylbenzo[d]oxazol-2(3H)-one](/img/structure/B8638154.png)




![2-[(6-Amino-2,3-difluorophenyl)amino]ethanol](/img/structure/B8638184.png)


![Benzoic acid,5-methoxy-2-[(tetrahydro-2-oxo-3-furanyl)amino]-](/img/structure/B8638224.png)

![Methyl 3-[(2,2,2-trifluoroethyl)sulfanyl]benzoate](/img/structure/B8638235.png)
